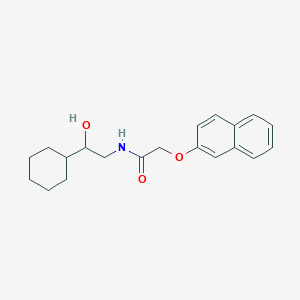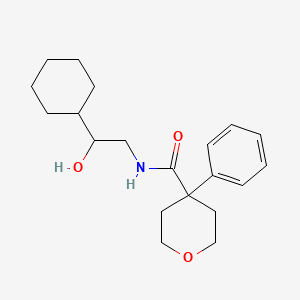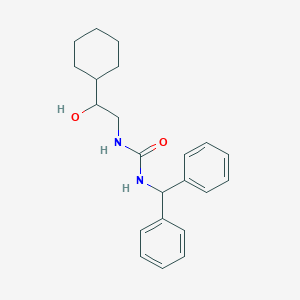![molecular formula C22H23N3O3S2 B6495318 ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852366-86-0](/img/structure/B6495318.png)
ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Thiophene-based analogs are also a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Quinazolin-4 (3H)-one can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . Thiophene derivatives can be synthesized by various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .Physical And Chemical Properties Analysis
Quinazolines are stable in cold dilute acid and alkaline solutions, but they are destroyed when these solutions are boiled . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Quinazoline derivatives have garnered attention for their anti-cancer potential. Researchers have explored the use of these compounds in inhibiting tumor growth and metastasis. AB00684931-01 may exhibit anti-proliferative effects on cancer cells, making it a candidate for further investigation in oncology research .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including AB00684931-01, have demonstrated anti-inflammatory properties. These compounds could potentially modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs .
Anti-Bacterial Applications
Quinazoline derivatives have been studied for their antibacterial effects. AB00684931-01 might exhibit activity against bacterial pathogens, making it relevant for infectious disease research. Further studies are needed to elucidate its mechanism of action and potential clinical applications .
Analgesic Properties
Pain management is essential in healthcare. Some quinazoline derivatives, including AB00684931-01, have shown analgesic effects. Investigating its efficacy in pain relief could lead to the development of new analgesic drugs .
Anti-Viral Potential
Viruses pose significant health challenges. Quinazoline derivatives have been explored for their anti-viral activity. AB00684931-01 may inhibit viral replication or entry, making it relevant for antiviral drug development .
Anti-Tuberculosis Research
Tuberculosis remains a global health concern. Quinazoline derivatives, including AB00684931-01, have been investigated for their anti-tubercular properties. These compounds could potentially enhance existing tuberculosis treatments or serve as leads for new drug development .
Anti-Oxidant Effects
Oxidative stress contributes to various diseases. Quinazoline derivatives may possess anti-oxidant properties. AB00684931-01 could be studied further to understand its impact on oxidative stress-related conditions .
Other Potential Applications
Beyond the mentioned fields, quinazoline derivatives have been explored for anti-hypertensive, anti-obesity, anti-psychotic, and anti-diabetic effects. While specific data on AB00684931-01 in these areas are limited, its structural features warrant investigation in diverse therapeutic contexts .
Wirkmechanismus
The mechanism of action of quinazoline and quinazolinone derivatives is diverse and depends on their specific structures and substitutions . For example, some quinazoline derivatives have been approved as drugs for treating benign prostatic hyperplasia and post-traumatic stress disorder , and others are used for curing lung and pancreatic cancers .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-2-28-22(27)19-15-9-4-3-5-11-17(15)30-21(19)25-18(26)12-29-20-14-8-6-7-10-16(14)23-13-24-20/h6-8,10,13H,2-5,9,11-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIPPOGZFLCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate](/img/structure/B6495269.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)

![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)
![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495323.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)